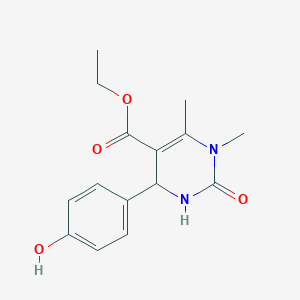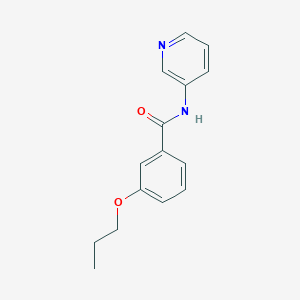![molecular formula C22H26N6O2 B5056524 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5056524.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole compounds, such as the one you mentioned, are known for their diverse pharmacological effects . They often contain a central benzene ring attached to identical arms of a (3,5-dimethylpyrazole-1-yl)methyl group .
Synthesis Analysis
The synthesis of pyrazole-based ligands often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of pyrazole compounds is often characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . The properties of complexes are determined in large measure by the nature of ligands bound to the metal ion .Chemical Reactions Analysis
Pyrazole compounds can exhibit excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .Applications De Recherche Scientifique
Antitubercular Activity
Compounds containing the 1H-pyrazol moiety have been synthesized and evaluated for their antitubercular potential against Mycobacterium tuberculosis. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group in the compound suggests it may exhibit potent activity against tuberculosis-causing bacteria .
Plant Growth Stimulation
Derivatives based on similar structural frameworks have shown pronounced effects on plant growth. This suggests that F2318-0299 could be explored for its agrichemical potential to enhance crop yields and improve plant health .
Energetic Material Development
The structural similarity of F2318-0299 to other nitrogen-rich compounds indicates its potential use in the development of energetic materials. These materials are crucial for applications requiring high energy density, such as propellants and explosives .
Coordination Chemistry and Polymer Formation
The compound’s ability to act as a ligand for metal ions can be utilized in coordination chemistry to form polymeric structures. These structures have applications ranging from catalysis to materials science .
Antimicrobial and Antifungal Properties
Imidazole derivatives, which share structural features with F2318-0299, are known for their broad range of biological activities, including antimicrobial and antifungal properties. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
Compounds with an imidazole core are reported to exhibit anti-inflammatory and analgesic activities. F2318-0299 could be investigated for its efficacy in treating inflammatory conditions and pain management .
Antioxidant Properties
The presence of a pyridazine moiety, as seen in F2318-0299, is associated with antioxidant properties. This could be significant in pharmaceutical research aimed at combating oxidative stress-related diseases .
Anticancer Research
Benzimidazole and its derivatives have been extensively studied for their anticancer properties. Given the structural complexity of F2318-0299, it may hold promise in the design of novel anticancer drugs .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-14-17(2)28(25-16)21-9-8-20(23-24-21)26-10-12-27(13-11-26)22(29)15-18-4-6-19(30-3)7-5-18/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGWPFACXODQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5056441.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5056446.png)
![(2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5056451.png)

![N-(2-cyanophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5056455.png)
![3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5056467.png)

![N,6-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B5056485.png)

![N-isobutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5056497.png)
![2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5056506.png)
![4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5056527.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)